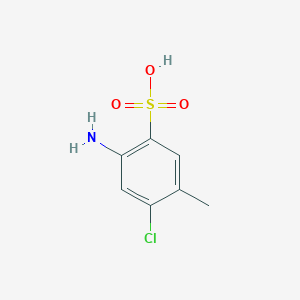
Iodoazidopotentidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoazidopotentidine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the histamine H2 receptor antagonist, potentidine, and is used as a photoaffinity labeling agent. The compound is synthesized through a series of chemical reactions that involve the use of iodine and azide functional groups. Iodoazidopotentidine has been used in various studies to investigate the mechanism of action of histamine H2 receptors, as well as to identify the binding sites of other ligands.
Mechanism of Action
The mechanism of action of iodoazidopotentidine involves the covalent modification of the histamine H2 receptor. Upon exposure to ultraviolet light, the azide functional group of iodoazidopotentidine undergoes a photochemical reaction that results in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the receptor, resulting in the covalent modification of the receptor.
Biochemical and Physiological Effects
Iodoazidopotentidine has been shown to have minimal biochemical and physiological effects. The compound does not bind to histamine H2 receptors, nor does it affect their activity. However, the covalent modification of the receptor by iodoazidopotentidine can provide valuable information about the structure and function of the receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of iodoazidopotentidine is its specificity for histamine H2 receptors. The compound can be used to selectively label these receptors, allowing for the identification of their binding sites. However, one limitation of iodoazidopotentidine is its potential for non-specific labeling of other proteins. This can be mitigated by using appropriate controls and experimental conditions.
Future Directions
There are several future directions for the use of iodoazidopotentidine in scientific research. One direction is the investigation of the interaction between histamine H2 receptors and other proteins, such as G-proteins and β-arrestins. Another direction is the use of iodoazidopotentidine to study the conformational changes that occur in the receptor upon ligand binding. Additionally, iodoazidopotentidine can be used to identify the binding sites of other ligands, such as inverse agonists and allosteric modulators. Overall, iodoazidopotentidine has the potential to provide valuable insights into the structure and function of histamine H2 receptors, as well as other proteins involved in signal transduction.
Synthesis Methods
The synthesis of iodoazidopotentidine involves several steps. The first step is the protection of the amine group of potentidine using a protecting group such as Boc (tert-butoxycarbonyl). The next step is the introduction of an iodine atom into the molecule using iodine monochloride. The resulting compound is then reacted with sodium azide to introduce the azide functional group. Finally, the protecting group is removed to obtain iodoazidopotentidine.
Scientific Research Applications
Iodoazidopotentidine has been used extensively in scientific research to investigate the mechanism of action of histamine H2 receptors. The compound has been used to identify the binding sites of other ligands, as well as to study the conformational changes that occur in the receptor upon ligand binding. Iodoazidopotentidine has also been used to study the interaction between histamine H2 receptors and G-proteins.
properties
CAS RN |
126632-02-8 |
|---|---|
Product Name |
Iodoazidopotentidine |
Molecular Formula |
C26H32IN9O2 |
Molecular Weight |
629.5 g/mol |
IUPAC Name |
4-azido-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |
InChI |
InChI=1S/C26H32IN9O2/c27-23-17-21(8-9-24(23)34-35-29)25(37)30-11-12-32-26(33-19-28)31-10-5-15-38-22-7-4-6-20(16-22)18-36-13-2-1-3-14-36/h4,6-9,16-17H,1-3,5,10-15,18H2,(H,30,37)(H2,31,32,33) |
InChI Key |
ZDEJFUULRAFTAI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
Other CAS RN |
126632-02-8 |
synonyms |
I-AZPT iodoazidopotentidine N-(2-(4-azido-3-iodobenzamido)ethyl)-N'-cyano-N''-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)





![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)

